rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylicacid
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Overview
Description
rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. This compound features a unique structure with a hydroxy group and a carboxylic acid group attached to an indene ring system. The presence of these functional groups makes it a versatile intermediate in various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the asymmetric cycloaddition reaction of cyclopentadiene with a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production .
Industrial Production Methods
The industrial production of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves a similar approach, with a focus on optimizing reaction conditions to achieve high yield and optical purity. The process features a reasonable route, simple operation, and mild reaction conditions, ensuring high atom economy and low production costs .
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups play crucial roles in its reactivity and binding affinity to various enzymes and receptors. The compound’s chiral centers contribute to its stereoselective interactions, influencing its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,3S)-3-(dimethylamino)cyclopentane-1-carboxylic acid
- rac-(1R,3S)-3-hydroxycyclohexyl(imino)methyl-lambda6-sulfanone
Uniqueness
rac-(1R,3S)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid stands out due to its unique indene ring system, which imparts distinct chemical properties and reactivity. The presence of both hydroxy and carboxylic acid groups enhances its versatility in various chemical transformations, making it a valuable compound in synthetic chemistry and research applications.
Properties
IUPAC Name |
(1S,3R)-3-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-9-5-8(10(12)13)6-3-1-2-4-7(6)9/h1-4,8-9,11H,5H2,(H,12,13)/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZCDGLACKFUCI-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2[C@@H]1O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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